2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-8-oxa-2-azaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including potential drugs for various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the creation of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A similar spiro compound with a slightly different substituent pattern.
2-oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and substituents.
2,8-diaza-spiro[4.5]decane: A spiro compound with two nitrogen atoms in the ring system.
Uniqueness
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific substituents and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(2-methylpropyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO3/c1-10(2)7-14-8-11(12(15)16)13(9-14)3-5-17-6-4-13/h10-11H,3-9H2,1-2H3,(H,15,16) |
InChI Key |
VOGOHXYEOPBNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.